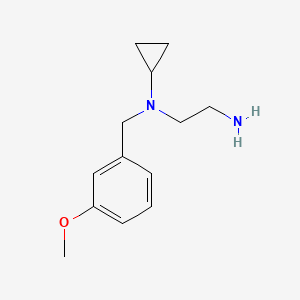
N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups. This compound features a cyclopropyl group, a methoxy-benzyl group, and an ethane-1,2-diamine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine can be achieved through a multi-step process:
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylamine, 3-methoxybenzyl chloride, and ethane-1,2-diamine.
Step 1: The cyclopropylamine is reacted with ethane-1,2-diamine under controlled conditions to form an intermediate.
Step 2: The intermediate is then reacted with 3-methoxybenzyl chloride in the presence of a base (e.g., sodium hydroxide) to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.
Aplicaciones Científicas De Investigación
N1-Cyclopropyl-N1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The binding of the compound can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N1-Cyclopropyl-N1-(3-methoxy-benzyl)-propane-1,3-diamine
- N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine
- N1-Cyclopropyl-N1-(3-methoxy-phenyl)-ethane-1,2-diamine
Uniqueness
N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
N'-cyclopropyl-N'-[(3-methoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15(8-7-14)12-5-6-12/h2-4,9,12H,5-8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCOKYMIZYMJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CCN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
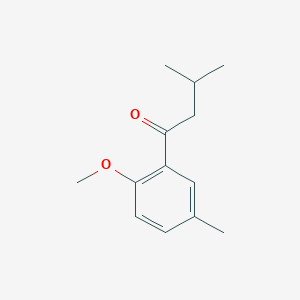
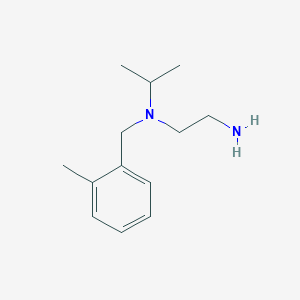
![2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846514.png)

![2-[(4-Chlorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846523.png)

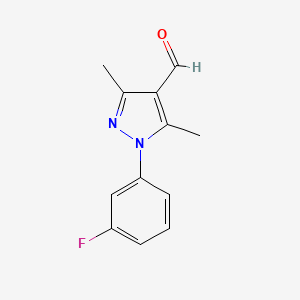
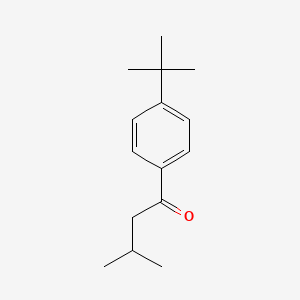
![2-[Cyclopropyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846563.png)
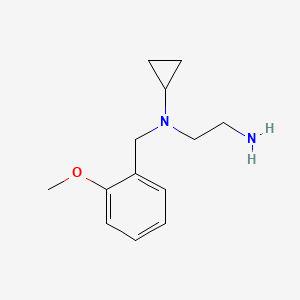
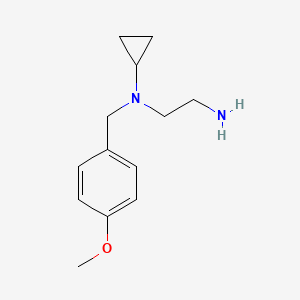
![4-[[Methyl(2-methylpropyl)azaniumyl]methyl]benzoate](/img/structure/B7846596.png)
![2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine](/img/structure/B7846600.png)
![2-[(3-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846605.png)
